Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naltriben is a potent and selective antagonist for the δ2 opioid receptor. Naltriben is used to differentiate the δ1 and δ2 opioid receptors. Naltriben is a morphinane alkaloid.
Mizagliflozin, also known as DSP-3235, KGA-3235, GSK-1614235, is a sodium-glucose transporter inhibitor. It is expected to improve postprandial hyperglycemia by suppressing glucose absorption from the intestine with a novel mechanism of action different from that of conventional alpha-glucosidase inhibitors. Mizagliflozin blocks intestinal glucose absorption and reduce GIP secretion in rats and humans, suggesting SGLT1 glucose transport is critical for GIP release.
Competitive nicotinic acetylcholine antagonist. Short-acting non-depolarizing neuromuscular transmission blocker. Reversibly inhibits 5-HT3A receptors. Shows muscle relaxant effects in vivo. Mivacurium is an antagonist of nicotinic acetylcholine receptors (nAChRs) and muscarinic M2 and M3 receptors (ED50s = 0.08, 0.3, and 0.1 mg/kg for ex vivo human skeletal muscle nAChRs, guinea pig cardiac M2 receptors, and guinea pig bronchial M3 receptors, respectively). It inhibits acetylcholine-induced activation of neuronal nAChRs (IC50s = 69.04, 3.71, 1.52, and 2.90 for human α3β2-, α3β4-, α4β2-, and α7-containing nAChRs expressed in Xenopus oocytes). Mivacurium also inhibits adult human muscular α1β1εδ-containing nAChRs (IC50 = 3.69 nM in Xenopus oocytes expressing the human recombinant receptor). In vivo, mivacurium inhibits bradycardia and bronchoconstriction induced by vagal stimulation or acetylcholine in guinea pigs. It also induces neuromuscular blockade (ED95 = 80 μg/kg) in sheep with a more rapid onset time than atracurium and vecuronium. Formulations containing mivacurium have been used for pediatric anesthesia. Non-depolarizing neuromuscular blocking agent. Muscle relaxant (skeletal). Mivacurium chloride is a member of isoquinolines. An isoquinoline derivative that is used as a short-acting non-depolarizing agent.
Mizolastine is a histamine H1 receptor antagonist (Ki = 0.001 µM). It is selective for histamine H1 over histamine H2 and H3 receptors (Kis = >100 µM for both), as well as the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3, dopamine D1 and D2, α1- and α2-adrenergic, adenosine, and muscarinic receptors in radioligand binding assays (Kis = >1 µM for all). Mizolastine (0.1, 0.3, and 1 mg/kg) reduces histamine release from bronchial mast cells in ovalbumin-sensitized guinea pigs. It reduces histamine-induced paw edema in rats, skin edema in dogs, and bronchoconstriction in guinea pigs (ED50s = 0.5, 0.07, and 0.03 mg/kg, respectively). Mizolastine also inhibits passive cutaneous anaphylaxis, as well as lethal shock induced by compound 48/80 in rats (ED50s = 1.6 and 0.07 mg/kg, respectively). Formulations containing mizolastine have been used in the treatment of allergic rhinitis and urticaria. Mizolastine, also known as mizollen or mistalin, belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). Mizolastine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, mizolastine is involved in the mizolastine H1-antihistamine action pathway. Mizolastine is a member of benzimidazoles. Mizolastine is under investigation in clinical trial NCT01928316 (A Bioequivalence Study of Domestic (Made in China) and Imported Mizolastine Tablets in Healthy Volunteers).
MJ15 is a potent antagonist of the cannabinoid (CB) receptor CB1 (IC50 = 118.9 pM; Ki = 27.2 pM for rat CB1). It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM. MJ15 reverses (+)-WIN 55,212-2 inhibition of forskolin-induced cAMP accumulation in a dose-dependent manner in CHO cells expressing human CB1. MJ15 (40 mg/kg) reduces food intake and body weight gain in a rat model of diet-induced obesity. It also reduces body weight gain and white adipose accumulation in a mouse model of early onset diet-induced obesity. MJ15 is a novel cannabinoid CB1 receptor selective antagonist. MJ15 also has a low affinity for rat cannabinoid CB2 receptor. MJ-15 is a potent and selective antagonist of cannabinoid CB1 receptor.
Potent and selective inosine monophosphate dehydrogenase inhibitor (IC50 = 4 nM) Blocks T and B lymphocyte proliferation. Attenuates MCP-1 expression. Shows immunosuppressant effects in vivo. Mizoribine is an imidazole nucleoside with immunosuppressive properties. It inhibits T cell proliferation in response to various mitogenic stimuli by 10-100% when used at concentrations ranging from 1 to 50 µg/mL. Mizoribine inhibits proliferation of stimulated T cells (IC50 = 5 µg/ml), which can be reversed by guanosine. It also inhibits guanine nucleotide formation in T cells, reducing GTP pools by 40-60% when used at a concentration of 5 µg/ml. Mizoribine inhibits replication of hepatitis C virus (HCV) RNA in vitro (IC50 = 100 µM). It suppresses glomerulosclerosis, urinary albumin excretion, interstitial fibrotic lesions, and macrophage infiltration into glomeruli and the interstitium in a rat model of type 2 diabetes when used at doses of 5 or 10 mg/kg. Mizoribine also reduces MCP-1, osteopontin (OPN), and TGF-β1 mRNA expression in the kidney in the same model. Formulations containing mizoribine have been used for the prevention of rejection after renal transplantation as well as in the treatment of lupus nephritis, rheumatoid arthritis, and primary nephritic syndrome. Mizoribine,Mizoribine (INN, trade name Bredinin) is an immunosuppressive drug. The compound was first observed in Tokyo, Japan, in 1971. It is a natural product, first isolated from the mould Eupenicillium brefeldianum. Mizoribine (MZB) is an imidazole nucleoside that has been used in renal transplantation, and in steroid-resistant nephrotic syndrome, IgA nephropathy, lupus, as well as for adults with rheumatoid arthritis, lupus nephritis and other rheumatic diseases.
MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM. MJN228 has been used to elucidate the role of NUCB1 in lipid metabolic pathways in cells. MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM.
MK-0343, also known as MRK-409, is a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans. MRK-409 binds to α1-, α2-, α3- and α5-containing human recombinant GABA(A) receptors with comparable high affinity (0.21-0.40 nM). However, MRK-409 has greater agonist efficacy at the α3 compared with α1 subtypes (respective efficacies relative to the full agonist chlordiazepoxide of 0.45 and 0.18).